Ronopterin

Übersicht

Beschreibung

Ronopterin has been used in trials studying the treatment of Traumatic Brain Injury.

Biologische Aktivität

Ronopterin, also known as VAS203, is a nitric oxide synthase (NOS) inhibitor primarily investigated for its potential therapeutic effects in traumatic brain injury (TBI). As a co-factor analogue of tetrahydrobiopterin, this compound selectively inhibits the inducible form of nitric oxide synthase (iNOS), which is implicated in neuroinflammatory processes following brain injuries. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical efficacy, and safety profile based on diverse research findings.

This compound functions by inhibiting iNOS, which catalyzes the conversion of L-arginine to nitric oxide (NO) and L-citrulline. The overproduction of NO in pathological conditions can lead to neurotoxicity and exacerbation of brain injury. By inhibiting iNOS, this compound aims to reduce excessive NO levels, thereby mitigating oxidative stress and neuroinflammation associated with TBI .

Key Mechanisms

- Inhibition of Neuroinflammation : By reducing NO production, this compound helps in controlling neuroinflammatory responses that can lead to secondary brain damage.

- Improvement of Cerebral Blood Flow : NO plays a crucial role in vascular autoregulation; thus, its modulation can enhance cerebral perfusion during acute injury phases .

Phase II Trials

The efficacy of this compound was evaluated in the NOSTRA phase IIa trial, which focused on patients with moderate to severe TBI. This randomized, placebo-controlled study demonstrated promising results in improving clinical outcomes measured by the extended Glasgow Outcome Score (eGOS) at six months post-injury .

Key Findings from NOSTRA Phase IIa:

- Patient Population : Adults aged 18-60 years with moderate to severe TBI.

- Dosage and Administration : Patients received a 48-hour intravenous infusion of this compound or placebo starting within 18 hours post-injury.

- Outcome Measures : Primary outcome was eGOS at six months; secondary outcomes included quality of life assessments and intracranial pressure monitoring.

Phase III Trials

The ongoing NOSTRA phase III trial aims to further validate the findings from the phase II study. It is designed to recruit a larger patient cohort to assess the long-term effects of this compound on neurological recovery and safety .

Preliminary Results:

- While initial results indicated improved outcomes, renal complications were noted in higher dosage groups, necessitating careful monitoring during administration .

Safety Profile

This compound has generally been well-tolerated in clinical trials. However, concerns regarding renal function have emerged, particularly at elevated doses. Monitoring renal parameters is essential during treatment to mitigate potential adverse effects .

Adverse Events Reported:

- Renal Failure : Observed in some patients receiving high doses.

- Other Effects : Mild gastrointestinal disturbances were also reported but were not significant enough to halt treatment in most cases .

Comparative Biological Activity

The following table summarizes the biological activity and clinical implications of this compound compared to other NOS inhibitors:

| Compound | Mechanism | Clinical Indication | Phase of Development | Notable Findings |

|---|---|---|---|---|

| This compound (VAS203) | iNOS Inhibition | Traumatic Brain Injury | Phase III | Improved eGOS; renal concerns at high doses |

| L-NAME | Non-selective NOS Inhibitor | Various CNS disorders | Completed Trials | Broad inhibition; significant side effects |

| 1400W | iNOS Selective Inhibitor | Neurodegenerative Diseases | Preclinical | Promising results in animal models |

Eigenschaften

IUPAC Name |

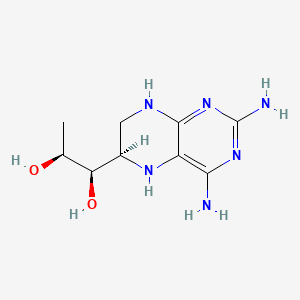

(1R,2S)-1-[(6R)-2,4-diamino-5,6,7,8-tetrahydropteridin-6-yl]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N6O2/c1-3(16)6(17)4-2-12-8-5(13-4)7(10)14-9(11)15-8/h3-4,6,13,16-17H,2H2,1H3,(H5,10,11,12,14,15)/t3-,4+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSDGUULXHNXGA-RPDRRWSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1CNC2=NC(=NC(=C2N1)N)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]([C@H]1CNC2=NC(=NC(=C2N1)N)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040394 | |

| Record name | 4-Aminotetrahydrobiopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185243-78-1 | |

| Record name | Ronopterin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185243781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ronopterin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12575 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RONOPTERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D1Z87AY23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.